molecular formula C13H15N3O3 B13697421 Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13697421
M. Wt: 261.28 g/mol
InChI Key: RNHKLYUUVHYSCZ-UHFFFAOYSA-N
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Description

Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antimicrobial properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Triazole derivatives are known for their ability to form stable coordination complexes, making them useful in the development of new materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets through its triazole ring, which can participate in hydrogen bonding and π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives. Its ester group and benzyloxy substituent provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-methyl-5-phenylmethoxytriazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-18-13(17)11-12(14-15-16(11)2)19-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

RNHKLYUUVHYSCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)OCC2=CC=CC=C2

Origin of Product

United States

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